

# Molecular weight and formula of C<sub>6</sub>H<sub>4</sub>BrClFN O<sub>2</sub>S

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide  
**CAS No.:** 1204573-10-3  
**Cat. No.:** B6254803

[Get Quote](#)

Technical Profile: Halogenated Benzenesulfonamide Scaffolds (

)

## Executive Summary

The molecular formula

represents a specialized class of poly-halogenated benzenesulfonamides. In the context of modern medicinal chemistry, these compounds serve as high-value "orthogonal scaffolds." Their utility lies in the presence of three distinct halogen atoms (Br, Cl, F) and a sulfonamide moiety on a single benzene ring, offering multiple, chemically distinct sites for diversification.

This guide details the molecular properties, structural isomerism, and synthetic utility of this scaffold, specifically designed for researchers engaged in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

## Molecular Identity & Physicochemical Properties

The formula

corresponds to a benzene ring substituted with four distinct functional groups: Bromine, Chlorine, Fluorine, and a Sulfonamide (

), leaving two aromatic protons (

).

## Quantitative Data Profile

Property	Value	Notes
Molecular Formula		
Molecular Weight (Average)	288.52 g/mol	Useful for bulk stoichiometry.
Monoisotopic Mass	286.88187 Da	Critical for HRMS identification (Br/Cl isotope patterns).
Heavy Atom Count	13	
Isotope Pattern	Distinctive M+2, M+4	Due to (1:1) and (3:1).
Predicted LogP	-1.9 - 2.1	Lipophilicity suitable for CNS-active fragments.
H-Bond Donors	1 (Sulfonamide )	
H-Bond Acceptors	2 (Sulfonyl )	

## Key Isomers (Commercial Building Blocks)

The specific arrangement of halogens dictates the steric environment and reactivity. Two primary isomers are commercially relevant as building blocks:

- 4-bromo-3-chloro-2-fluorobenzenesulfonamide (CAS: 1204572-81-5)
- 2-bromo-4-chloro-6-fluorobenzenesulfonamide (CAS: 1204573-10-3)

## Chemoselectivity & Orthogonal Reactivity

For a drug development professional, the value of

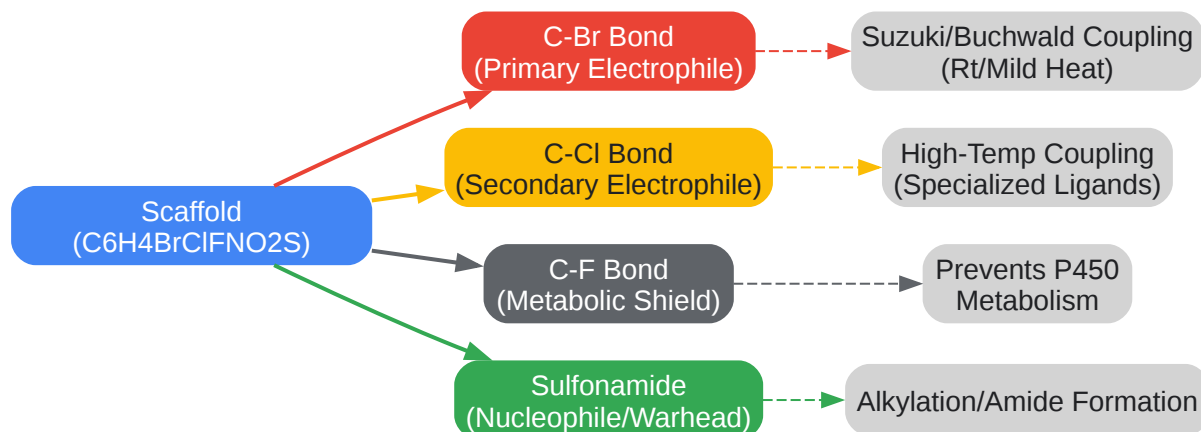
is its chemoselective hierarchy. The molecule acts as a "switchboard," allowing sequential functionalization without protecting groups.

### The Reactivity Hierarchy (The "Why")

The different bond dissociation energies (BDE) of the Carbon-Halogen bonds allow for controlled, stepwise substitution:

- Site A ( ): The most reactive site. Under standard Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig), the bromide reacts first, preserving the chloride and fluoride.
- Site B ( ): Reacts only under forcing conditions or using specialized bulky phosphine ligands (e.g., XPhos, RuPhos) after the bromide has been coupled.
- Site C ( ): Generally inert to Pd-catalysis. Acts as a metabolic blocker (preventing oxidation) or an electronic modulator to lower the pKa of the sulfonamide.
- Site D ( ): The sulfonamide nitrogen is nucleophilic. It can be alkylated or acylated to form the core pharmacophore before or after the metal-catalyzed steps.

## Visualizing the Reactivity Map



[Click to download full resolution via product page](#)

Figure 1: Orthogonal reactivity map of the scaffold, demonstrating the sequential logic for library generation.

## Synthetic Methodologies

Synthesizing a tri-halogenated sulfonamide requires careful control of directing groups to avoid isomeric mixtures. A "Self-Validating" protocol implies that the reaction outcome is confirmed by the distinct NMR splitting patterns of the remaining two aromatic protons.

## Retrosynthetic Logic

Direct chlorosulfonation of a tri-halobenzene is often sluggish due to electron deficiency and steric crowding. The preferred industrial route typically involves:

- Precursor: A commercially available aniline (e.g., 4-bromo-3-chloro-2-fluoroaniline).
- Transformation: Sandmeyer reaction (diazotization) followed by capture with

## Protocol: Diazotization-Sulfonylation (Meerwein Modification)

Objective: Convert an aniline precursor to the sulfonyl chloride, then to the sulfonamide.

Reagents:

- Precursor: 4-bromo-3-chloro-2-fluoroaniline (1.0 eq)
- (1.2 eq),  
(conc.)
- gas (saturated in acetic acid) +  
(catalyst)
- (excess)

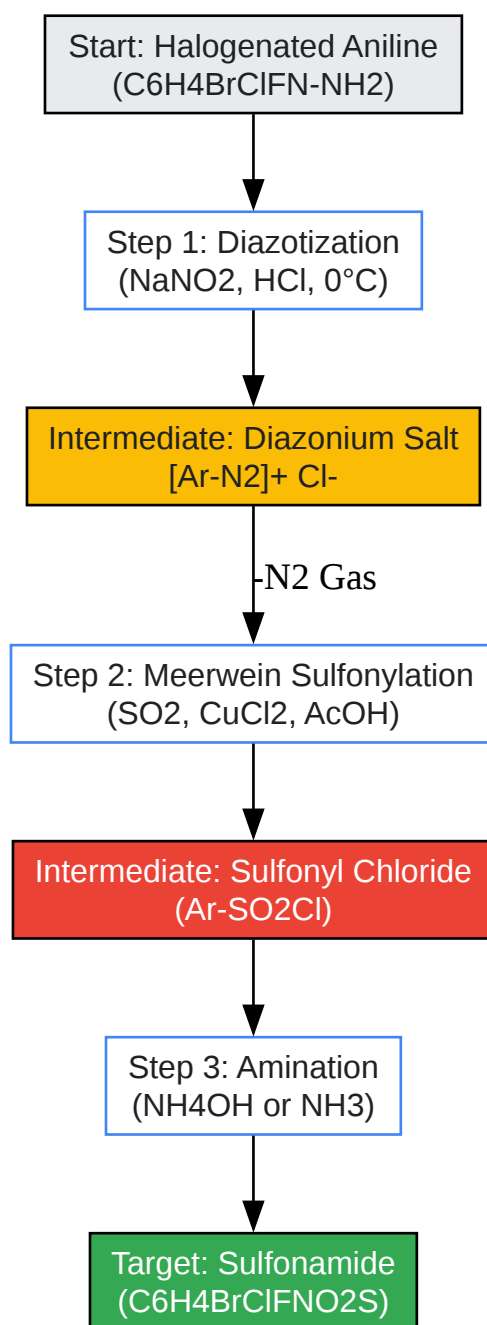
Step-by-Step Workflow:

- Diazotization:
  - Dissolve aniline in conc.  
/Acetic Acid at 0°C.
  - Add aqueous  
dropwise. Maintain  
to prevent phenol formation.
  - Validation Point: Solution turns clear/yellow; starch-iodide paper turns blue (excess nitrite).
- Sulfonyl Chloride Formation:
  - In a separate vessel, saturate glacial acetic acid with  
gas. Add  
(cat.).
  - Pour the cold diazonium salt solution into the

mixture.

- Observation: Vigorous evolution of gas indicates successful radical decomposition and bond formation.
- Amidation:
  - Extract the intermediate sulfonyl chloride with DCM.
  - Treat immediately with aqueous or gaseous ammonia at 0°C.
  - Purification: Precipitate with water, filter, and recrystallize from Ethanol/Water.

## Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: The Meerwein synthesis route for converting halogenated anilines to sulfonamides.

## Analytical Validation (Self-Validating System)

To ensure the product is the correct isomer and not a rearranged byproduct, use the following logic:

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - You must observe exactly two aromatic signals.
  - Coupling Constants ( ):
    - If Para-hydrogens:  
Hz (singlets).
    - If Ortho-hydrogens:  
Hz (doublets).
    - If Meta-hydrogens:  
Hz.
  - Validation: The sulfonamide appears as a broad singlet (exchangeable with ) around 7.5–8.0 ppm.
- Mass Spectrometry:
  - Look for the specific isotope pattern.
  - and create a 1:1 doublet.
  - and add a 3:1 pattern.
  - The combination creates a distinct "staircase" or multi-peak molecular ion cluster that confirms the presence of both halogens.

## References

- PubChem.Compound Summary for CID 50998105 (4-bromo-3-chloro-2-fluorobenzenesulfonamide). National Library of Medicine (US). Available at: [[Link](#)]
- PubChem.Compound Summary for CID 50998088 (2-bromo-4-chloro-6-fluorobenzenesulfonamide). National Library of Medicine (US). Available at: [[Link](#)]
- Uni.lu.PubChemLite for Metabolomics - C6H4BrClFNO2S Entry. University of Luxembourg. [[1](#)][[2](#)][[3](#)] Available at: [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. PubChemLite - C6H4BrClFNO2S - Explore [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 2. PubChemLite - 1204572-81-5 (C6H4BrClFNO2S) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 3. PubChemLite - 2-bromo-4-chloro-6-fluorobenzenesulfonamide (C6H4BrClFNO2S) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- To cite this document: BenchChem. [Molecular weight and formula of C6H4BrClFNO2S]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6254803/docs#molecular-weight-and-formula-of-c6h4brclfn-o2s>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)